Methyl 5-hydroxypentanoate is a compound of interest in various fields of research due to its potential applications and effects. While the provided papers do not directly discuss methyl 5-hydroxypentanoate, they do provide insights into related compounds and their mechanisms of action, which can be informative for understanding the broader context of this compound's potential uses and effects.
Synthesis Analysis: One common synthesis route for (S)-Methyl 2-((tert-butyldimethylsilyl)oxy)-5-hydroxypentanoate, a protected form of Methyl 5-hydroxypentanoate, starts from commercially available L-glutamic acid. This multi-step synthesis involves protection, reduction, and esterification reactions. [, ]
Chemical Reactions Analysis: The hydroxyl group of Methyl 5-hydroxypentanoate can be transformed into various other functional groups, such as tosylates, through reactions with appropriate reagents. This allows for further manipulation and incorporation into complex molecules. [, ]
Applications: The versatility of Methyl 5-hydroxypentanoate makes it valuable for synthesizing natural products and their analogues, offering flexibility in building complex molecular structures. [, ]
The first paper discusses the enantiomers of ethyl 2-hydroxy-4-methylpentanoate and their distribution in different types of wines. It was found that white wines generally presented only the R form, while red wines contained both enantiomers. The study also explored the olfactory thresholds of these compounds and their contribution to the perception of fruity aromas in wine1. Although this paper does not directly address methyl 5-hydroxypentanoate, the mechanism of action regarding the perception of flavor and aroma can be relevant.
The second paper examines the effects of methylenedioxymethamphetamine on tryptophan hydroxylase activity in rat brains. The study found a dose-dependent reduction in enzyme activity, which was not due to changes in the affinity for the enzyme's cofactor or substrate but rather an alteration in Vmax. This research highlights the importance of enzyme activity in the mechanism of action for certain compounds and could be extrapolated to understand how methyl 5-hydroxypentanoate might interact with biological systems2.
The third paper investigates the inhibition of neuronal nicotinic acetylcholine receptors by 5-hydroxytryptamine in rat trigeminal ganglion neurons. The study found that 5-hydroxytryptamine could inhibit these receptors in a non-competitive, voltage-dependent manner3. This paper provides insight into how compounds can modulate receptor activity, which could be relevant for understanding the potential neurological effects of methyl 5-hydroxypentanoate.
Olfactory Perception and Food Science: The research from the first paper suggests that compounds similar to methyl 5-hydroxypentanoate could have significant effects on the sensory properties of food and beverages, such as wine. The study's findings on the olfactory impact of ethyl esters could inform the use of methyl 5-hydroxypentanoate in flavor and aroma enhancement in the food industry1.
Neuroscience and Pharmacology: The second and third papers provide examples of how compounds can affect brain chemistry and receptor activity. The modulation of tryptophan hydroxylase activity and the inhibition of nicotinic acetylcholine receptors are mechanisms that could be relevant to the pharmacological applications of methyl 5-hydroxypentanoate, potentially in the treatment of neurological disorders or as a research tool in neuropharmacology23.
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